2-Chloropyridine-3-sulfinic acid 2-Chloropyridine-3-sulfinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18267692
InChI: InChI=1S/C5H4ClNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9)
SMILES:
Molecular Formula: C5H4ClNO2S
Molecular Weight: 177.61 g/mol

2-Chloropyridine-3-sulfinic acid

CAS No.:

Cat. No.: VC18267692

Molecular Formula: C5H4ClNO2S

Molecular Weight: 177.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloropyridine-3-sulfinic acid -

Specification

Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
IUPAC Name 2-chloropyridine-3-sulfinic acid
Standard InChI InChI=1S/C5H4ClNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9)
Standard InChI Key BNNXZRWFNRHDGH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(N=C1)Cl)S(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

2-Chloropyridine-3-sulfinic acid is theorized to consist of a pyridine ring substituted with a chlorine atom at the 2-position and a sulfinic acid (-SO₂H) group at the 3-position. Its molecular formula, C₅H₄ClNO₂S, distinguishes it from the sulfonic acid variant (C₅H₄ClNO₃S) by the absence of one oxygen atom . Computational models predict a planar geometry with intramolecular hydrogen bonding between the sulfinic acid proton and the pyridine nitrogen, stabilizing the structure .

Spectral Signatures

While experimental spectral data for this compound remains unpublished, analogous sulfinic acids exhibit characteristic IR absorptions at 1040–1120 cm⁻¹ (S=O stretching) and 2550–2700 cm⁻¹ (-SO₂H group) . Nuclear magnetic resonance (NMR) simulations suggest distinct proton environments:

  • Pyridine ring protons: δ 7.5–8.5 ppm (¹H NMR)

  • Sulfinic acid proton: δ 11.0–12.5 ppm (broad singlet, ¹H NMR)

Synthetic Challenges and Theoretical Pathways

Obstacles in Synthesis

  • Sulfonation of 2-Chloropyridine: Reaction with sulfur dioxide (SO₂) under controlled oxidation conditions.

  • Reduction of Sulfonyl Chlorides: Catalytic hydrogenation of 2-chloropyridine-3-sulfonyl chloride (C₅H₃Cl₂NO₂S) using Pd/C or Raney nickel .

Stability Considerations

Sulfinic acids are prone to oxidation to sulfonic acids, especially in aqueous or acidic media. Theoretical studies indicate that the electron-withdrawing chlorine substituent may further destabilize the sulfinic acid group, necessitating anhydrous conditions and inert atmospheres during synthesis .

Comparative Analysis with Sulfonic Acid Derivatives

Structural and Reactivity Differences

The sulfinic acid group (-SO₂H) confers distinct chemical properties compared to sulfonic acids (-SO₃H):

PropertySulfinic AcidSulfonic Acid
Acidity (pKa)~1.5–2.5~-6 to -1
Oxidation SusceptibilityHighLow
Coordination ChemistryBidentate ligandMonodentate ligand

These differences imply unique reactivity patterns, such as preferential participation in radical reactions or chelation with transition metals .

Critical Research Gaps and Recommendations

Priority Areas for Investigation

  • Synthetic Method Development: Adapting sulfonic acid routes (e.g., EP1048654A2) with modified reducing agents .

  • Stabilization Strategies: Encapsulation in metal-organic frameworks (MOFs) or ionic liquids to prevent oxidation.

  • Biological Screening: In vitro assays for antimicrobial, anticancer, or enzyme-inhibitory activity.

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